2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole with 3-mercapto-propanoic acid in the presence of a base such as potassium hydroxide (KOH) in isopropanol (iPrOH) at elevated temperatures (60-70°C) for several hours . After the reaction, the mixture is neutralized with hydrochloric acid (HCl) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the thioacetonitrile group.
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Lacks the nitro group.
Uniqueness
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both a nitrophenyl group and a thioacetonitrile group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZJEQOPKPZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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